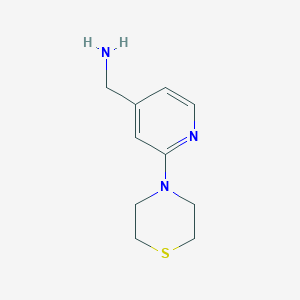

(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-thiomorpholin-4-ylpyridin-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHDQWVSXSKWLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594602 |

Source

|

| Record name | 1-[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-35-0 |

Source

|

| Record name | 2-(4-Thiomorpholinyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound, (2-thiomorpholin-4-ylpyridin-4-yl)methanamine. This molecule, possessing both a thiomorpholine and a pyridine-methanamine moiety, is of significant interest for its potential applications in medicinal chemistry and drug discovery, leveraging the known bioactivity of these heterocyclic systems. This document outlines a robust, multi-step synthetic pathway, beginning from commercially available precursors. Each synthetic step is accompanied by a detailed experimental protocol, underpinned by established chemical principles. Furthermore, a thorough characterization workflow is presented, detailing the expected spectroscopic and analytical data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, to ensure the unambiguous identification and purity assessment of the final compound. This guide is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the synthesis of novel heterocyclic compounds.

Introduction and Rationale

The integration of multiple pharmacophoric motifs into a single molecular entity is a well-established strategy in modern drug discovery. The target molecule, this compound, combines the structural features of thiomorpholine and a 4-(aminomethyl)pyridine scaffold. Thiomorpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a range of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1] The pyridine ring, another cornerstone in pharmaceutical sciences, is a key component of numerous approved drugs. The 4-(aminomethyl)pyridine substructure, in particular, offers a versatile handle for further chemical modification and interaction with biological targets.

Given the absence of a documented synthesis for this specific compound in the current literature, this guide proposes a logical and efficient synthetic strategy based on well-established organic reactions. The proposed pathway is designed for adaptability and scalability in a standard laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence starting from 4-cyanopyridine. The overall strategy involves the chlorination of the pyridine ring at the 2-position, followed by a nucleophilic aromatic substitution with thiomorpholine, and finally, the reduction of the nitrile group to the primary amine.

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of 2-Chloro-4-cyanopyridine

The initial step involves the chlorination of 4-cyanopyridine. A common and effective method for this transformation is the reaction with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), often starting from the corresponding N-oxide of 4-cyanopyridine.[2]

Experimental Protocol:

-

N-Oxide Formation (Optional but Recommended): To a solution of 4-cyanopyridine in a suitable solvent like acetic acid, add hydrogen peroxide (30%) and heat the mixture. This will form 4-cyanopyridine-N-oxide.

-

Chlorination: A mixture of 4-cyanopyridine N-oxide, phosphorus oxychloride, and phosphorus pentachloride is refluxed at 120-130°C for 6 hours.[2]

-

Work-up: The reaction mixture is cooled and carefully poured onto a mixture of ice and a base (e.g., Na₂CO₃, K₂CO₃) to neutralize the excess acid.

-

Extraction and Purification: The product is extracted with an organic solvent like chloroform. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to yield 2-chloro-4-cyanopyridine.[2]

Causality: The N-oxide is used to activate the pyridine ring for chlorination at the 2-position. POCl₃ and PCl₅ are potent chlorinating agents for this type of transformation.

Step 2: Synthesis of 2-(thiomorpholin-4-yl)-4-cyanopyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing cyano group at the 4-position activates the 2-position of the pyridine ring, making the chlorine atom a good leaving group for substitution by the secondary amine of thiomorpholine.[3][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-cyanopyridine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add thiomorpholine (1.1-1.2 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. The crude product can be purified by recrystallization or column chromatography.

Causality: The SNAr reaction is favored by an electron-deficient aromatic ring and a good nucleophile (thiomorpholine). The base is required to neutralize the HCl generated during the reaction.

Step 3: Synthesis of this compound

The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation.[5]

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-(thiomorpholin-4-yl)-4-cyanopyridine in a solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

-

Catalyst: Add a catalytic amount of Raney Nickel (slurry in water or ethanol).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 5-50 atm) and stir the mixture at room temperature or with gentle heating (e.g., 70-150°C) until the uptake of hydrogen ceases.[5]

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Causality: Raney Nickel is a highly active catalyst for the reduction of nitriles to primary amines. The presence of ammonia helps to minimize the side reaction where the newly formed primary amine attacks an intermediate imine.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected data are proposed.

Physical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₅N₃S | [2] |

| Molecular Weight | 209.32 g/mol | [2] |

| Appearance | Likely an oil or low-melting solid | [2] |

| Boiling Point | ~426.5°C at 760 mmHg | [2] |

| Density | ~1.2 g/cm³ | [2] |

Spectroscopic Data

Caption: A typical workflow for the characterization of the title compound.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the aminomethyl group, and the thiomorpholine ring.

-

Pyridine Protons: Three signals in the aromatic region (δ 6.5-8.5 ppm). The proton at C5 will likely be a doublet, the proton at C3 a singlet (or a narrow doublet), and the proton at C6 a doublet.

-

Aminomethyl Protons (-CH₂NH₂): A singlet at approximately δ 3.8-4.0 ppm.

-

Thiomorpholine Protons: Two multiplets, each integrating to 4 protons. The protons adjacent to the nitrogen (-N-CH₂-) are expected to be downfield (around δ 3.6-3.8 ppm) compared to the protons adjacent to the sulfur (-S-CH₂-), which should appear around δ 2.7-2.9 ppm.[6]

-

Amine Protons (-NH₂): A broad singlet that will disappear upon the addition of D₂O.[1]

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Pyridine Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the thiomorpholine group (C2) will be significantly downfield.

-

Aminomethyl Carbon (-CH₂NH₂): A signal around δ 45-50 ppm.

-

Thiomorpholine Carbons: Two signals are expected. The carbons adjacent to the nitrogen (-N-CH₂-) will be around δ 50-55 ppm, and the carbons adjacent to the sulfur (-S-CH₂-) will be around δ 25-30 ppm.[6][7]

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying key functional groups.

-

N-H Stretching: Primary amines typically show two medium intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching.[1][8]

-

C-H Stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be just above 3000 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.[8]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the aliphatic amine and the thiomorpholine will appear in the 1020-1250 cm⁻¹ region.[8]

-

C-S Stretching: A weak absorption for the C-S bond may be observed in the fingerprint region.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 209.32) should be observed. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (3 in this case) will have an odd nominal molecular mass.[9]

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the aminomethyl group and cleavage of the thiomorpholine ring.

Conclusion

This technical guide presents a well-reasoned and detailed approach for the synthesis and characterization of this compound. The proposed three-step synthesis is based on established and reliable chemical transformations, offering a practical route for obtaining this novel compound. The comprehensive characterization plan provides a clear framework for verifying the structure and purity of the final product. This document is intended to empower researchers in medicinal chemistry and related fields to explore the potential of this and similar heterocyclic scaffolds in their scientific endeavors.

References

-

Der Pharma Chemica. Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of. Available from: [Link]

-

American Elements. [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

-

European Journal of Medicinal Chemistry. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. Available from: [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. Available from: [Link]

- Google Patents. Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Available from: [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]

-

Thieme. Preparation of Cyanopyridines by Direct Cyanation. Available from: [Link]

-

ResearchGate. Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Available from: [Link]

-

Semantic Scholar. THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Available from: [Link]

-

Morressier. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Available from: [Link]

-

YouTube. nucleophilic aromatic substitutions. Available from: [Link]

- Google Patents. The method of one-step synthesis aminopyridine and 4-aminopyridine.

- Google Patents. Production of aminomethylpyridine.

-

PubMed Central. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available from: [Link]

-

ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]

-

ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Available from: [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 3. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]

- 4. youtube.com [youtube.com]

- 5. JPS61251663A - Production of aminomethylpyridine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Thiomorpholine(123-90-0) 13C NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine

An In-depth Technical Guide to the Physicochemical Properties of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Authored by a Senior Application Scientist

Foreword: The successful development of any novel chemical entity into a viable therapeutic agent hinges on a comprehensive understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems. This guide provides a detailed exploration of the key physicochemical parameters of this compound, a compound of interest in contemporary medicinal chemistry. While specific experimental data for this molecule is not extensively published, this document outlines the authoritative, field-proven methodologies for its complete characterization. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Compound Identity and Structural Elucidation

This compound is a heterocyclic compound featuring a pyridine core substituted with a thiomorpholine and a methanamine group.[1] Its potential as a 5-HT2A receptor agonist highlights its relevance in neuropharmacology research.[2]

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Chemical Formula | C₁₀H₁₅N₃S | [1] |

| CAS Number | 886851-35-0 | [1] |

| PubChem CID | 18525849 | [1] |

| Molecular Weight | 209.31 g/mol | Calculated |

Structural Verification: A Multi-technique Approach

The definitive confirmation of the chemical structure of this compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural assignment.

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[3][4][5][6][7]

-

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. Key expected signals for this compound would include:

-

Aromatic protons on the pyridine ring, exhibiting characteristic chemical shifts and coupling patterns.

-

Methylene protons of the thiomorpholine ring, likely appearing as distinct multiplets due to their diastereotopic nature.

-

A singlet or broad singlet for the aminomethyl protons.

-

A signal for the amine protons, which may be broad and exchangeable with deuterium oxide.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[3]

-

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between protons and carbons, respectively, confirming the precise arrangement of atoms within the molecule.[5]

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high accuracy.[8][9][10][11][12] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by distinguishing between molecules with the same nominal mass. The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.[10]

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] For this compound, characteristic absorption bands would be expected for:

-

N-H stretching vibrations of the primary amine.

-

C-H stretching vibrations of the aromatic and aliphatic groups.

-

C=C and C=N stretching vibrations within the pyridine ring.

-

C-N and C-S stretching vibrations.

Physicochemical Properties: Experimental Determination

The following sections detail the standard experimental protocols for determining the critical physicochemical properties of a novel compound like this compound.

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound and significantly influences its ionization state at different physiological pH values. This, in turn, affects solubility, absorption, and receptor binding. For this compound, the basic nitrogen atoms of the pyridine ring, the thiomorpholine ring, and the primary amine will have distinct pKa values.

This is a classic and highly accurate method for pKa determination.[14][15]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of the compound in deionized water or a suitable co-solvent if solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[14]

Caption: Workflow for pKa determination by potentiometric titration.

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[15]

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values.

-

Sample Preparation: Dissolve the compound in each buffer solution.

-

Spectral Acquisition: Measure the UV-Vis spectrum of each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The pKa is the pH at the midpoint of the resulting sigmoid curve.[14]

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a crucial indicator of a drug's ability to cross cell membranes.[16][17]

This is the traditional and most reliable method for determining LogP.[14][17]

Experimental Protocol:

-

Phase Preparation: Saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Caption: Shake-flask method workflow for LogP determination.

Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[18]

This method determines the thermodynamic solubility of a compound.[19][20]

Experimental Protocol:

-

Equilibration: Add an excess amount of the solid compound to a known volume of purified water or a buffer of a specific pH in a sealed container.

-

Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Table 2: Summary of Physicochemical Property Determination Methods

| Property | Method | Principle |

| pKa | Potentiometric Titration | Measures the change in pH of a solution upon addition of a titrant.[14] |

| UV-Vis Spectrophotometry | Measures the difference in absorbance between ionized and non-ionized forms at varying pH.[15] | |

| LogP | Shake-Flask Method | Measures the equilibrium distribution of the compound between n-octanol and water.[14][17] |

| Solubility | Equilibrium Shake-Flask | Determines the concentration of a saturated solution in equilibrium with excess solid.[19] |

Conclusion

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. The methodologies described for determining its structural integrity, pKa, LogP, and aqueous solubility are robust and widely accepted in the pharmaceutical industry. The data generated from these experiments will provide invaluable insights into the compound's behavior, guiding formulation development, and predicting its in vivo performance. Adherence to these rigorous experimental protocols will ensure the generation of high-quality, reliable data essential for advancing this promising molecule through the drug discovery and development pipeline.

References

-

Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

-

American Elements. (n.d.). [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

- Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. In Drug Metabolism and Pharmacokinetics (pp. 1-24).

- Droge, S. T., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

-

Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry- molecular weight of the sample; formula Chapter 12. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

- Hatzis, G., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.

Sources

- 1. americanelements.com [americanelements.com]

- 2. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jchps.com [jchps.com]

- 5. use of nmr in structure ellucidation | PDF [slideshare.net]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 9. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. azooptics.com [azooptics.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. acdlabs.com [acdlabs.com]

- 18. pharmajournal.net [pharmajournal.net]

- 19. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 20. lup.lub.lu.se [lup.lub.lu.se]

(2-thiomorpholin-4-ylpyridin-4-yl)methanamine CAS number lookup

Technical Brief: (2-thiomorpholin-4-ylpyridin-4-yl)methanamine

CAS Registry Number: 886851-35-0

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Subject: An inquiry into the scientific and technical data for this compound.

Executive Summary

This technical brief addresses the inquiry for an in-depth guide on the compound this compound. A comprehensive search has confirmed its Chemical Abstracts Service (CAS) number as 886851-35-0 . However, a thorough investigation of scientific literature, patent databases, and other technical resources has revealed a significant lack of detailed public information regarding this specific molecule.

The compound is available commercially as a screening compound or research chemical.[1] While its constituent moieties—a pyridine ring and a thiomorpholine group—are common in pharmacologically active compounds, there is no substantive published data on the synthesis, biological activity, mechanism of action, or therapeutic applications of this specific molecule. Consequently, the creation of an in-depth technical guide with experimental protocols and mechanistic details, as initially requested, is not feasible at this time due to the absence of foundational scientific research in the public domain.

Compound Identification and Properties

A summary of the available data for this compound is presented below. This information is primarily aggregated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 886851-35-0 | [1] |

| Molecular Formula | C₁₀H₁₅N₃S | [1] |

| Molecular Weight | 209.32 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| PubChem CID | 18525849 | [1] |

| Physical Form | Oil | [1] |

Analysis of Structural Features for Drug Discovery

The structure of this compound incorporates two key heterocyclic systems that are of interest in medicinal chemistry:

-

Pyridine Ring: A fundamental scaffold in drug discovery, the pyridine ring is a bioisostere of a phenyl group but with altered electronic properties and the ability to act as a hydrogen bond acceptor. It is a privileged structure found in numerous approved drugs.

-

Thiomorpholine Moiety: This saturated heterocycle is an analog of morpholine where the oxygen atom is replaced by sulfur. This substitution increases lipophilicity and can alter metabolic stability and target engagement compared to its morpholine counterpart. Thiomorpholine and its derivatives are explored for a range of biological activities.

The combination of a substituted pyridine core with a thiomorpholine ring and a primary amine linker suggests that this compound was likely synthesized for inclusion in screening libraries.[2][3][4][5] Such libraries are used in high-throughput screening campaigns to identify initial "hit" compounds against a variety of biological targets.

Review of Available Literature and Patents

An extensive search for scientific literature or patents specifically disclosing the synthesis, characterization, or biological evaluation of CAS 886851-35-0 yielded no specific results. The searches did identify publications on related, but structurally distinct, chemical classes:

-

Thieno[3,2-d]pyrimidine derivatives: Some of these compounds, which feature a different core heterocyclic system, have been investigated as PI3K inhibitors for oncology applications.[6][7]

-

Miscellaneous 5-HT2A receptor agonists: This class includes a wide variety of structures, but does not specifically mention the target compound.[8]

-

General Pyrimidine Derivatives: Research on various substituted pyrimidines has shown activities such as anti-fibrosis and kinase inhibition.[9][10]

While this body of literature underscores the potential for pyridine and related nitrogen-containing heterocycles in drug discovery, it does not provide any direct information on this compound.

Postulated Research Workflow

For researchers interested in exploring the potential of this compound, a logical workflow would need to be established from first principles, as no prior art is publicly available.

A hypothetical workflow for investigating this compound is proposed below.

Caption: A hypothetical workflow for the initial investigation of a novel screening compound.

Conclusion and Recommendations

The compound this compound, CAS 886851-35-0, is a commercially available chemical for which no significant body of scientific or technical literature is publicly accessible. Its structure is suggestive of a fragment or compound designed for screening libraries.

For professionals in drug development, this compound represents an unexplored chemical entity. Any investigation into its properties would require a de novo research program, including the development of a synthetic route, full chemical characterization, and comprehensive biological screening to identify potential activities. Without such foundational data, no claims regarding its utility or mechanism can be substantiated.

It is recommended that any party interested in this molecule procure a sample for internal evaluation, starting with broad, unbiased screening to identify potential biological targets.

References

No peer-reviewed articles, patents, or technical documents detailing the synthesis or biological activity of this compound (CAS 886851-35-0) were identified during the comprehensive search. The references below pertain to related chemical classes or general drug discovery resources.

-

ResearchGate. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available at: [Link]

-

Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Available at: [Link]

- Google Patents. Ultrapure 4-methylpyrazole.

-

American Elements. [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. Available at: [Link]

-

PubMed. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. Available at: [Link]

-

PubMed. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. Available at: [Link]

-

PubMed. Synthesis of novel 1,3-diaryl pyrazole derivatives bearing rhodanine-3-fatty acid moieties as potential antibacterial agents. Available at: [Link]

-

High-Throughput Screening Core Facility. Compound Libraries. Available at: [Link]

-

PubMed. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma. Available at: [Link]

-

RSC Publishing. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]

-

PubMed. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Available at: [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

-

Asinex. All screening libraries. Available at: [Link]

-

PubMed. Black Garlic: Evolution of the Chemical Composition and Broad Biological Activities. Available at: [Link]

-

Princeton BioMolecular Research. Screening compounds. Available at: [Link]

-

PubChem. 2-(6-Thiomorpholin-4-yl-3-pyridinyl)ethanamine. Available at: [Link]

-

PubChem. (5-Thiomorpholin-4-yl-2-pyridinyl)methanamine. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Compound Libraries | High-Throughput Screening Core Facility | University of Colorado Boulder [colorado.edu]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Maybridge Fragment Libraries | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. princetonbio.com [princetonbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Cytotoxicity Assessment of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Foreword: Navigating the Early-Stage Evaluation of Novel Chemical Entities

In the landscape of drug discovery and development, the initial characterization of a novel compound's biological activity is a critical juncture. This guide is intended for researchers, scientists, and drug development professionals embarking on the preliminary cytotoxicity assessment of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine. While specific data for this compound is not yet publicly available, this document provides a robust framework for its evaluation, grounded in established methodologies and an understanding of its structural motifs. The thiomorpholine and pyridine moieties are privileged structures in medicinal chemistry, known to impart a wide range of biological activities, including potential cytotoxic effects.[1][2][3] Therefore, a systematic and rigorous preliminary assessment of cytotoxicity is paramount.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive and defensible initial toxicological profile.

Introduction to this compound: A Structural Perspective

This compound is a novel chemical entity featuring two key heterocyclic systems: a thiomorpholine ring and a pyridine ring, linked by a methanamine bridge.

-

Thiomorpholine Scaffold: Thiomorpholine, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry.[1][2] The presence of the sulfur atom, as opposed to the oxygen in morpholine, can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity.[1][2] Some thiomorpholine-containing compounds have demonstrated diverse pharmacological effects, including anticancer properties.[2]

-

Pyridine Moiety: The pyridine ring is a common feature in a vast number of pharmaceuticals and bioactive molecules.[3][4][5] Its ability to form hydrogen bonds and participate in pi-stacking interactions allows for versatile binding to biological targets.[3] Pyridine derivatives have been successfully developed as anticancer agents, among other therapeutic applications.[4][5][6] The substitution pattern on the pyridine ring is crucial in determining the compound's specific biological effects.

The combination of these two scaffolds in this compound suggests the potential for interesting biological activities, necessitating a thorough evaluation of its cytotoxic profile.

Experimental Framework for Preliminary Cytotoxicity Assessment

A multi-assay approach is recommended to obtain a comprehensive preliminary understanding of the compound's cytotoxicity. This typically involves assessing cell viability through metabolic activity and cell membrane integrity.

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the intended therapeutic application of the compound. A panel of cell lines, including both cancerous and non-cancerous lines, is often used to assess both potency and selectivity.

Recommended Cell Lines:

| Cell Line | Type | Rationale |

| MCF-7 | Human Breast Adenocarcinoma | A commonly used cancer cell line for initial screening.[4][7] |

| HepG2 | Human Hepatocellular Carcinoma | Represents a liver cancer model and is also used for general toxicity studies.[4][7] |

| A549 | Human Lung Carcinoma | A representative model for lung cancer. |

| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity and selectivity. |

Cell Culture Protocol:

-

Maintain cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

Caption: General workflow for in vitro cytotoxicity assessment of novel compounds.

Detailed Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] This indicates a loss of cell membrane integrity.[8][9]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[8]

-

LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance according to the kit's protocol.

Data Analysis and Interpretation

The primary endpoint for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[8]

Data Presentation (Hypothetical Data):

Table 1: IC50 Values (µM) of this compound after 48h Treatment

| Cell Line | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |

| MCF-7 | 12.5 ± 1.2 | 0.8 ± 0.1 |

| HepG2 | 25.8 ± 2.5 | 1.5 ± 0.3 |

| A549 | 18.2 ± 1.9 | 1.1 ± 0.2 |

| HEK293 | > 100 | 5.2 ± 0.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation:

-

The hypothetical data suggests that the compound exhibits selective cytotoxicity against the tested cancer cell lines compared to the non-cancerous HEK293 cells.

-

The potency is moderate when compared to the standard chemotherapeutic agent, doxorubicin.

Investigating the Mechanism of Cell Death: Apoptosis Induction

Should the preliminary assays indicate significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[4]

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol:

-

Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a predetermined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.[8]

Potential Signaling Pathway

Compounds containing thiophene, a related sulfur-containing heterocycle, have been shown to induce apoptosis through the intrinsic pathway, involving the activation of caspases.[11] A similar mechanism could be hypothesized for this compound.

Caption: A potential intrinsic apoptosis pathway induced by the test compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preliminary cytotoxicity assessment of this compound. The proposed experiments will establish a foundational understanding of the compound's cytotoxic potential and selectivity. Positive results from these initial screens would justify further, more in-depth studies, including:

-

Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models.

Rigorous and systematic evaluation, as outlined in this guide, is essential for advancing promising novel chemical entities through the drug discovery pipeline.

References

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

-

PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

-

Preprints.org. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

-

National Institutes of Health. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

-

National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]

-

MDPI. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

ResearchGate. (2015). Update on in vitro cytotoxicity assays for drug development. [Link]

-

National Center for Biotechnology Information. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. [Link]

-

RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

-

ResearchGate. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors | Request PDF. [Link]

-

MDPI. (n.d.). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. [Link]

-

PubMed. (2010). 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study. [Link]

-

PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]

-

MDPI. (n.d.). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 11. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory approval, patentability, and downstream pharmacological assessment. Molecules incorporating privileged scaffolds such as pyridine and thiomorpholine are of significant interest due to their frequent appearance in clinically successful drugs. This guide provides an in-depth, methodology-driven walkthrough for the complete structure elucidation of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine, a compound featuring these key heterocyclic systems. We eschew a rigid, templated approach, instead presenting a logical, field-tested workflow that mirrors the investigative process of an analytical scientist. By synergistically employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, and culminating in Single-Crystal X-ray Crystallography, this document serves as an authoritative reference. Each step is detailed with not only the protocol but the underlying scientific rationale, ensuring a self-validating and robust analytical cascade for researchers engaged in the synthesis and characterization of complex heterocyclic molecules.

Introduction: The Analytical Imperative

The Significance of Pyridine and Thiomorpholine Scaffolds

The pyridine ring is an isostere of benzene and a fundamental building block in medicinal chemistry, present in over 7,000 drug molecules of medicinal importance[1]. Its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions make it a versatile scaffold for engaging biological targets[1][2]. Similarly, the thiomorpholine moiety, a saturated heterocycle, offers a flexible, three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability, making it a valuable component in modern drug design[3]. The combination of these two scaffolds in this compound presents a molecule with significant therapeutic potential, but also a distinct analytical challenge requiring a multi-faceted approach for confirmation.

The Mandate for Unambiguous Structure Verification

In pharmaceutical development, an incorrectly assigned structure can lead to the catastrophic failure of a drug candidate, invalidation of biological data, and significant financial and time-related setbacks. Mass spectrometry, a cornerstone of pharmaceutical analysis, is critical throughout the drug development cycle, from initial discovery to routine quality control[4]. The rigorous and orthogonal application of multiple analytical techniques is not merely good practice; it is a requirement for ensuring the safety, efficacy, and quality of a potential therapeutic agent[5].

Profile of the Target Molecule

-

Name: this compound

-

CAS Number: 886851-35-0[6]

-

Molecular Formula: C₁₀H₁₅N₃S[6]

-

Molecular Weight: 209.31 g/mol

-

Monoisotopic Mass: 209.1014 Da

-

Degree of Unsaturations (DoU): 4. The pyridine ring accounts for 4 degrees of unsaturation (3 double bonds + 1 ring). The rest of the structure is saturated.

The Integrated Elucidation Workflow: A Strategic Overview

Caption: A strategic workflow for structure elucidation, progressing from foundational data to definitive 3D confirmation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Expertise & Causality: Before attempting to assemble a structure, we must first know its elemental composition. HRMS provides mass measurements with high accuracy (typically < 5 ppm), allowing for the determination of a unique molecular formula.[7] Electrospray Ionization (ESI) is selected as it is a soft ionization technique ideal for polar, nitrogen-containing molecules, minimizing fragmentation and yielding a strong protonated molecular ion [M+H]⁺.

Protocol: ESI-HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation.

-

Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) calibrated for positive ion mode.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the molecular formula based on the exact mass and compare the measured isotopic distribution pattern with the theoretical pattern for C₁₀H₁₅N₃S.

Data Presentation: HRMS Results

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

|---|---|---|---|

| Formula | C₁₀H₁₆N₃S⁺ | - | - |

| [M+H]⁺ m/z | 210.1087 | 210.1085 | -0.95 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Scaffolding

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful tool for identifying the types of chemical bonds, and thus the functional groups, present in a molecule.[8][9] By identifying key stretches, we can quickly confirm the presence of amines, aromatic rings, and aliphatic chains, providing an initial checklist of structural components to be verified by NMR.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Run a background scan with a clean crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the expected functional groups. The region from 1500-3500 cm⁻¹ is particularly useful for functional group identification.[10]

Data Presentation: Key Expected IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3400-3250 | N-H stretch | Primary Amine (-NH₂) | Medium, two bands |

| 3100-3000 | C-H stretch | Aromatic (sp² C-H) | Medium-Weak |

| 2980-2850 | C-H stretch | Aliphatic (sp³ C-H) | Medium-Strong |

| 1600-1585, 1500-1400 | C=C and C=N stretch | Pyridine Ring | Medium-Strong |

| 1350-1250 | C-N stretch | Aromatic/Aliphatic Amine | Medium-Strong |

| 700-600 | C-S stretch | Thiomorpholine | Weak-Medium |

Unraveling the Skeleton: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[11] By analyzing the chemical environment of each ¹H and ¹³C nucleus and their interactions, we can piece together the entire molecular puzzle. Advanced 2D NMR techniques are essential for complex molecules where 1D spectra have overlapping signals.[12]

¹H NMR: Proton Environment and Initial Coupling Insights

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen to ensure solubility and to allow for the observation of exchangeable N-H protons from the amine group.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Integrate the peaks to determine proton ratios, analyze chemical shifts for environmental information (aromatic vs. aliphatic), and interpret splitting patterns (multiplicity) to infer adjacent protons.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-3' | ~8.1 | d | 1H | Pyridine |

| H-5' | ~7.2 | dd | 1H | Pyridine |

| H-6' | ~6.7 | d | 1H | Pyridine |

| H-7 | ~3.7 | s | 2H | -CH₂-NH₂ |

| H-2, H-6 | ~3.6 | t | 4H | Thiomorpholine (N-CH₂) |

| H-3, H-5 | ~2.7 | t | 4H | Thiomorpholine (S-CH₂) |

| -NH₂ | ~2.5 | br s | 2H | Primary Amine |

¹³C NMR & DEPT: The Carbon Backbone

Protocol:

-

Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.

-

Analysis: The ¹³C spectrum shows all unique carbon environments. DEPT-135 shows CH/CH₃ as positive signals and CH₂ as negative signals. DEPT-90 shows only CH signals. This combination allows for the unambiguous assignment of each carbon's type.

Data Presentation: Predicted ¹³C NMR and DEPT Data (in DMSO-d₆, 101 MHz)

| Carbon Label | Predicted δ (ppm) | DEPT-135 | DEPT-90 | Assignment |

|---|---|---|---|---|

| C-2' | ~160 | C | No Peak | Pyridine (quaternary) |

| C-4' | ~155 | C | No Peak | Pyridine (quaternary) |

| C-6' | ~150 | CH | Positive | Pyridine |

| C-3' | ~110 | CH | Positive | Pyridine |

| C-5' | ~108 | CH | Positive | Pyridine |

| C-2, C-6 | ~50 | CH₂ | Negative | Thiomorpholine (N-CH₂) |

| C-7 | ~45 | CH₂ | Negative | -CH₂-NH₂ |

| C-3, C-5 | ~28 | CH₂ | Negative | Thiomorpholine (S-CH₂) |

Establishing Connectivity: 2D NMR Correlation Spectroscopy

Expertise & Causality: While 1D NMR provides lists of protons and carbons, 2D NMR reveals how they are connected.[13] COSY identifies neighboring protons, HSQC links protons to their carbons, and HMBC reveals longer-range C-H connections, allowing us to build and link fragments together into the final structure.[14][15][16]

Caption: Logical flow of using 2D NMR to assemble a molecular structure from individual proton and carbon signals.

4.3.1 COSY (¹H-¹H Correlation)

-

Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds.

-

Expected Correlations:

-

A cross-peak between the protons at the 2/6 positions and the 3/5 positions of the thiomorpholine ring.

-

A cross-peak between the pyridine protons at H-5' and H-6'.

-

4.3.2 HSQC (¹H-¹³C Single-Bond Correlation)

-

Purpose: To identify which protons are directly attached to which carbons.

-

Expected Correlations: Each protonated carbon in the ¹³C spectrum will show a cross-peak to its directly attached proton(s) from the ¹H spectrum, confirming the assignments made in the 1D tables. For example, the signal at δ ~50 ppm (C-2, C-6) will correlate with the proton signal at δ ~3.6 ppm (H-2, H-6).

4.3.3 HMBC (¹H-¹³C Multi-Bond Correlation)

-

Purpose: To connect the molecular fragments by identifying correlations between protons and carbons that are 2 or 3 bonds apart. This is crucial for identifying the connections to quaternary (non-protonated) carbons.

-

Key Expected Correlations to Assemble the Structure:

-

Thiomorpholine to Pyridine: Protons on the thiomorpholine ring (H-2, H-6) should show a correlation to the quaternary carbon C-2' of the pyridine ring.

-

Aminomethyl to Pyridine: The methylene protons (H-7) should show correlations to the quaternary carbon C-4' and the protonated carbons C-3' and C-5' of the pyridine ring.

-

Within Pyridine: The pyridine proton H-5' should show correlations to C-3' and C-4'.

-

Absolute Confirmation: Single-Crystal X-ray Crystallography

5.1 The Gold Standard for 3D Molecular Structure While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the only method for direct, unambiguous visualization of the atomic arrangement in three-dimensional space.[17] It provides definitive proof of connectivity, conformation, and intermolecular interactions in the solid state.[18]

5.2 Protocol: From Crystal Growth to Structure Solution

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions and refined to yield the final atomic coordinates, bond lengths, and bond angles. For chiral molecules, the Flack parameter is used to determine the absolute configuration, though this molecule is achiral.[19][20]

5.3 Expected Outcomes: Bond Lengths, Angles, and Conformation The solved crystal structure will confirm the proposed connectivity. It will also reveal the solid-state conformation, such as the chair conformation of the thiomorpholine ring and the relative orientation of the substituents on the pyridine ring.

Data Presentation: Key Expected Crystallographic Data

| Parameter | Expected Value |

|---|---|

| Thiomorpholine Conformation | Chair |

| Pyridine Ring | Planar |

| C-S Bond Length | ~1.82 Å |

| Aromatic C=C Bond Length | ~1.39 Å |

| C-N Bond Length (Pyridine-Thio.) | ~1.37 Å |

| C-C Bond Length (Pyridine-CH₂) | ~1.51 Å |

Conclusion: A Validated Protocol for Structural Integrity

The systematic application of HRMS, FT-IR, a comprehensive suite of NMR experiments, and single-crystal X-ray crystallography provides a robust and self-validating pathway for the complete structure elucidation of this compound. Each technique provides a layer of evidence that is confirmed and expanded upon by the next, culminating in an unambiguous assignment. This integrated workflow not only ensures the scientific integrity of the data but also establishes a paradigm for the characterization of other novel heterocyclic compounds, which is essential for accelerating drug discovery and development programs and meeting stringent regulatory standards.

References

- Determination of absolute configuration using single crystal X-ray diffraction. PubMed.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.

- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.

- What is the role of current mass spectrometry in pharmaceutical analysis? PubMed.

- Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate.

- 2-(Thiomorpholin-4-yl)pyridin-4-amine. BLDpharm.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Structure Determination by X-ray Crystallography. The World of Materials.

- [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. AMERICAN ELEMENTS.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.

- Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.

- Mass Spectrometry in Pharmaceutical Analysis. ResearchGate.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol. Apollo Scientific.

- H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate.

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.

- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.

- Absolute structure and absolute configuration. IUCr Journals.

- FTIR Basic Organic Functional Group Reference Chart. Thermo Fisher Scientific.

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. IntechOpen.

- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.

- [3-(morpholin-4-yl)thiolan-3-yl]methanamine. PubChemLite.

- Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore.

- Interpreting Infrared Spectra. Specac Ltd.

- Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.

- Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate.

- Heterocycles Part 2: Pyridine. YouTube.

- Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI.

- Mass spectrometry applications for drug discovery and development. Drug Target Review.

- A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry.

- Structural Elucidation of An Unknown Compound. eCommons@Cornell.

- Functional Groups from Infrared Spectra. YouTube.

- Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. Google Patents.

- Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed.

- 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. PubChem.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmafocusamerica.com [pharmafocusamerica.com]

- 6. americanelements.com [americanelements.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. emerypharma.com [emerypharma.com]

- 17. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

- 18. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.iucr.org [journals.iucr.org]

- 20. researchgate.net [researchgate.net]

Whitepaper: The Thiomorpholine Scaffold as a Cornerstone in Modern Kinase Inhibitor Design

Abstract: The protein kinase family represents one of the most critical target classes in contemporary drug discovery, particularly in oncology and immunology. However, achieving potent and selective inhibition remains a formidable challenge due to the highly conserved nature of the ATP-binding site. This technical guide delves into the strategic application of the thiomorpholine scaffold, a privileged heterocyclic motif, in the discovery of novel kinase inhibitors. We will explore the distinct physicochemical advantages conferred by this scaffold and its oxidized derivatives, detail robust medicinal chemistry and screening strategies, and provide field-proven protocols for key biochemical and cellular assays. Through in-depth case studies of the approved ALK inhibitor Brigatinib and the clinical-stage BTK inhibitor Fenebrutinib, we illustrate how the unique properties of the thiomorpholine ring are leveraged to achieve superior potency, selectivity, and drug-like properties, offering a blueprint for researchers in the field.

The Rationale: Why Thiomorpholine?

In the vast landscape of heterocyclic chemistry, certain scaffolds emerge as "privileged structures" due to their consistent ability to interact with multiple biological targets in a favorable manner.[1][2] The thiomorpholine ring, a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, has proven to be an indispensable tool in the kinase inhibitor armamentarium.[1][3] Its utility stems from a unique combination of properties that medicinal chemists can exploit to solve complex drug design challenges.

Key Physicochemical Advantages:

-

Improved Physicochemical Properties: Compared to purely carbocyclic or more rigid aromatic systems, the saturated nature of the thiomorpholine ring often enhances aqueous solubility and can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. This is a critical starting advantage in any drug discovery campaign.

-

Three-Dimensional Diversity: The non-planar, chair-like conformation of the ring provides an excellent vector for exiting the ATP-binding site into more diverse and less conserved solvent-exposed regions. This allows chemists to build in selectivity and explore novel interactions outside the primary binding pocket.

-

Metabolic Modulation: The sulfur atom is a site for controlled metabolic oxidation. This creates a fascinating opportunity for "metabolic switching" where the parent thiomorpholine, its corresponding sulfoxide, and sulfone derivatives can possess markedly different properties. Oxidation to the sulfone, for instance, introduces a potent hydrogen bond acceptor which can form crucial interactions with the kinase hinge region, significantly boosting potency.[4]

-

Synthetic Tractability: A variety of established synthetic routes allow for the facile and diverse substitution of the thiomorpholine ring, making it amenable to library synthesis and rapid structure-activity relationship (SAR) exploration.[5]

These features collectively make the thiomorpholine scaffold a versatile and powerful component for generating high-quality kinase inhibitor candidates.

The Discovery Workflow: A Validated Screening Cascade

The path from a hit to a clinical candidate is a multi-stage process designed to rigorously test for potency, selectivity, cellular activity, and target engagement. The following workflow diagram and protocols represent a robust, self-validating system for advancing thiomorpholine-based kinase inhibitors.

Overall Discovery Workflow Diagram

Caption: Simplified BTK signaling pathway and the inhibitory action of Fenebrutinib.

SAR Data Summary for Fenebrutinib Precursors:

| Compound | R Group on Thiomorpholine | BTK Enzyme IC₅₀ (nM) | B-Cell Activation IC₅₀ (nM) |

| 6 | H | 4 | 35 |

| 12 | (R)-Me | 1.8 | 15.4 |

| 29 (Fenebrutinib) | (S)-Me | 0.9 | 8.4 |

| 30 (Enantiomer) | (R)-Me | - | 40 |

| 31 | Et | 1.1 | 24.3 |

| Data synthesized from the primary discovery publication.[6] |

Case Study: Brigatinib (AP26113), a Potent ALK Inhibitor